8,9-Diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid
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Overview
Description
8,9-Diazatricyclo[4300(2)]nona-1(6),7-diene-7-carboxylic acid is a complex organic compound with the molecular formula C8H8N2O2 This compound is characterized by its unique tricyclic structure, which includes a pyrazole ring fused with a cyclopropane and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor, such as a pyrazole derivative, under specific reaction conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
8,9-Diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
8,9-Diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8,9-Diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9-Allyl-1,9-dimethyl-6-phenyl-7,8-diazatricyclo[4.2.1.0(2,5)]nona-3,7-diene: Another tricyclic compound with a similar core structure but different substituents.
rac-Methyl (2R,4S)-8,9-diazatricyclo[4.3.0.0(2,4)]nona-1(6),7-diene-4-carboxylate: A related compound with a methyl ester functional group.
Uniqueness
8,9-Diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid is unique due to its specific tricyclic structure and the presence of a carboxylic acid functional group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)7-5-2-3-1-4(3)6(5)9-10-7/h3-4H,1-2H2,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTZNERBKDMLAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3=C(C2)C(=NN3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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